molecular formula C7H10N2O2S B2682244 N,N-dimethylpyridine-2-sulfonamide CAS No. 100868-78-8

N,N-dimethylpyridine-2-sulfonamide

Cat. No.: B2682244
CAS No.: 100868-78-8
M. Wt: 186.23
InChI Key: YVFMNAOVVZQKLB-UHFFFAOYSA-N
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Description

N,N-dimethylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C7H10N2O2S. . This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, with two methyl groups attached to the nitrogen atom.

Mechanism of Action

Target of Action

N,N-dimethylpyridine-2-sulfonamide, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including fluid balance, pH regulation, and folic acid synthesis .

Mode of Action

This compound interacts with its targets by acting as a competitive inhibitor . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This competition inhibits the normal enzymatic activity, leading to a disruption in the synthesis of folic acid, a vital component for bacterial growth and multiplication .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects several biochemical pathways. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, its inhibition can lead to a halt in DNA replication, affecting bacterial growth and proliferation .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact on bioavailability would depend on these properties, as well as factors like drug formulation and patient-specific characteristics.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and multiplication. By disrupting folic acid synthesis, the compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, factors such as pH levels, temperature, and the presence of other substances can potentially affect the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the specific reaction but generally involve moderate temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the type of reaction and the reagents used .

Scientific Research Applications

N,N-dimethylpyridine-2-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-dimethylpyridine-2-sulfonamide include:

    Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which also contain the sulfonamide functional group.

    Sulfonimidates: Compounds with a similar sulfur (VI) center but different substituents

Uniqueness

This compound is unique due to its specific structure, which combines the properties of pyridine and sulfonamide groups. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-dimethylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-5-3-4-6-8-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFMNAOVVZQKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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